molecular formula C13H8F2O2 B6322123 6-(2,4-Difluorophenyl)-2-formylphenol CAS No. 1258611-43-6

6-(2,4-Difluorophenyl)-2-formylphenol

Cat. No.: B6322123
CAS No.: 1258611-43-6
M. Wt: 234.20 g/mol
InChI Key: RPCBILYICLLJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Difluorophenyl)-2-formylphenol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a formyl group attached to the phenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Difluorophenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzaldehyde and phenol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(2,4-Difluorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound for drug design. The formyl group can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    2,4-Difluorophenol: Lacks the formyl group, resulting in different chemical properties and reactivity.

    2,4-Difluorobenzaldehyde:

    6-(2,4-Difluorophenyl)-2-methoxyphenol: Contains a methoxy group instead of a formyl group, leading to variations in its chemical behavior and applications.

Uniqueness: 6-(2,4-Difluorophenyl)-2-formylphenol is unique due to the combination of the formyl and phenol groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-9-4-5-10(12(15)6-9)11-3-1-2-8(7-16)13(11)17/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCBILYICLLJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633273
Record name 2',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258611-43-6
Record name 2',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.